molecular formula C17H17NO2 B1362960 N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide CAS No. 321853-28-5

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide

Cat. No. B1362960
M. Wt: 267.32 g/mol
InChI Key: QTOMIDYVTFNRAN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide (N-HIPA) is a compound that has been studied for its potential applications in scientific research. N-HIPA is a derivative of indene, a hydrocarbon that is found in coal tar. N-HIPA has been studied for its ability to act as a substrate for enzymes, to act as a ligand for receptors, and to serve as a potential drug target. N-HIPA is also known as an indenyl-phenylacetamide, an indenyl-phenylacetate, or an indenyl-phenylacetic acid.

Scientific Research Applications

Anticancer Activity

  • A study focused on the synthesis of derivatives related to N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide, investigating their anticancer activities. Specifically, compound 3e, a related derivative, showed significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).

Synthesis and Structural Analysis

  • Research on the synthesis and structural analysis of N-(2-hydroxyphenyl)acetamide derivatives has been conducted. These studies include the synthesis of silylated derivatives and their structural investigation using NMR spectroscopy and X-ray single-crystal analysis (Nikonov et al., 2016), (Lazareva et al., 2017).

Role in Synthesis of Medicinal Compounds

  • N-(2-Hydroxyphenyl)acetamide has been identified as an intermediate in the natural synthesis of antimalarial drugs. Its role in the chemoselective monoacetylation process using various acyl donors has been explored, offering insights into its potential in drug synthesis (Magadum & Yadav, 2018).

Potential as Analgesic Agents

  • Derivatives of N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide, a metabolite of paracetamol, have been synthesized and tested for their potential as analgesic agents. These studies contribute to understanding the pharmacological potential of related compounds (Sinning et al., 2008).

Anti-inflammatory Activity

  • Research has been conducted on derivatives of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide, evaluating their anti-inflammatory activities. Among these, certain derivatives showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-16-8-4-12(5-9-16)10-17(20)18-15-7-6-13-2-1-3-14(13)11-15/h4-9,11,19H,1-3,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOMIDYVTFNRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377005
Record name N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide

CAS RN

321853-28-5
Record name N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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